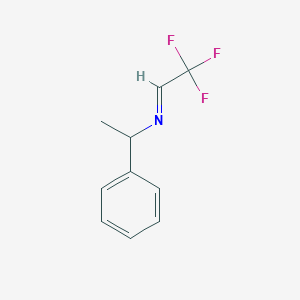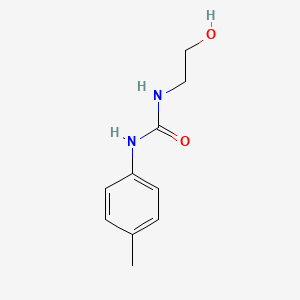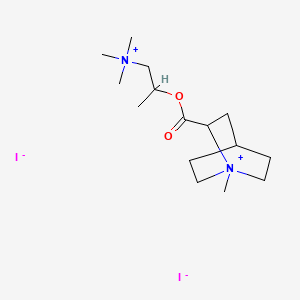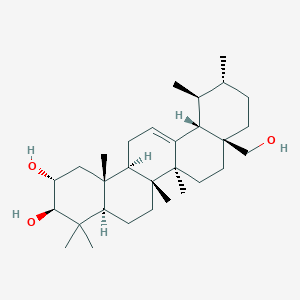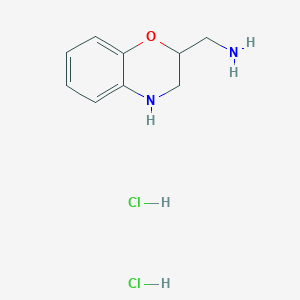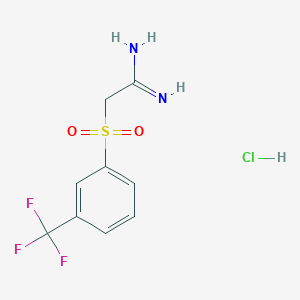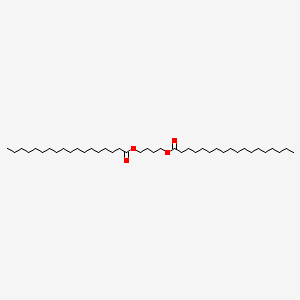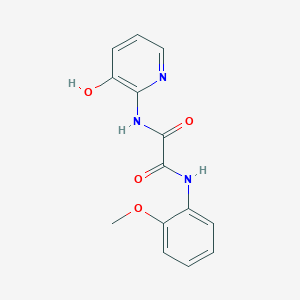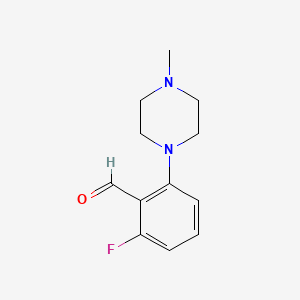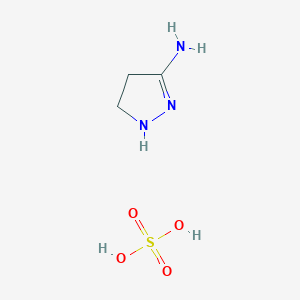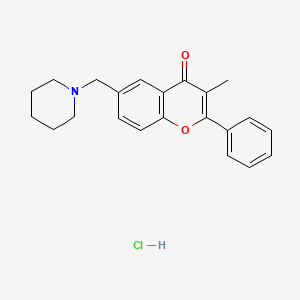
Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride is a synthetic derivative of flavone, a class of polyphenolic compounds known for their diverse biological activities. Flavones are characterized by their 2-phenylchromen-4-one structure and are found in various plant-derived compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of flavone derivatives, including Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride, typically involves several steps. One common method is the condensation of 2’-hydroxyacetophenone with an appropriate aldehyde to form a chalcone intermediate. This intermediate undergoes cyclization to form the flavone core structure.
Industrial Production Methods
Industrial production of flavone derivatives often involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pH, and reaction time. Catalysts and solvents are selected to facilitate the desired reactions while minimizing side products. The final product is typically purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone core to flavanones or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the flavone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce flavanones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antioxidant and anti-inflammatory properties, make it a subject of interest in biological research.
Medicine: Its potential therapeutic effects, including anticancer and antimicrobial activities, are being explored.
Industry: The compound’s chemical stability and reactivity make it useful in various industrial applications, such as the development of new materials and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride involves its interaction with various molecular targets and pathways. It can inhibit oxidative stress by scavenging free radicals and modulating antioxidant enzymes. The compound may also interact with specific receptors and enzymes, influencing cellular signaling pathways and gene expression. These interactions contribute to its biological activities, such as anti-inflammatory and anticancer effects .
Comparación Con Compuestos Similares
Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride can be compared with other flavone derivatives, such as:
Flavonols: These compounds have a hydroxyl group at the 3-position and exhibit strong antioxidant properties.
Aurones: Structurally related to flavones, aurones have a different ring structure and are known for their bright yellow color and biological activities.
Propiedades
Número CAS |
16146-82-0 |
|---|---|
Fórmula molecular |
C22H24ClNO2 |
Peso molecular |
369.9 g/mol |
Nombre IUPAC |
3-methyl-2-phenyl-6-(piperidin-1-ylmethyl)chromen-4-one;hydrochloride |
InChI |
InChI=1S/C22H23NO2.ClH/c1-16-21(24)19-14-17(15-23-12-6-3-7-13-23)10-11-20(19)25-22(16)18-8-4-2-5-9-18;/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3;1H |
Clave InChI |
VQPSWBXRVHKHAW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C(C1=O)C=C(C=C2)CN3CCCCC3)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




